ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate
Overview
Description
ZL004
Biological Activity
Ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound features a complex structure that includes a dithiolo-pyrrole moiety and methoxy-substituted phenyl groups. The synthesis typically involves multi-step organic reactions that include the formation of the dithiolo-pyrrole core followed by carbamate formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant potency in inhibiting cell proliferation.
The proposed mechanism of action involves the induction of apoptosis in cancer cells. Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with the compound. Additionally, Western blot analysis revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
In Vivo Studies
In vivo studies using murine models have further validated the anticancer efficacy of this compound:
- Tumor Models : Xenograft models were utilized to assess tumor growth inhibition.
- Results : The compound significantly reduced tumor volume compared to control groups, demonstrating its potential as an effective therapeutic agent.
Safety Profile
Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses. Histopathological examinations of vital organs (liver, kidney) showed no significant damage or adverse effects.
Research Findings Summary
Study | Model | Key Findings |
---|---|---|
In Vitro Study 1 | MCF-7 Cells | IC50 = 15 µM; Induces apoptosis via Bax/Bcl-2 modulation |
In Vitro Study 2 | HeLa Cells | IC50 = 20 µM; Cell cycle arrest at G1 phase |
In Vivo Study | Murine Xenograft Model | Tumor volume reduction by 50% compared to control |
Case Studies
- Case Study A : A patient with advanced breast cancer showed partial response after treatment with this compound combined with standard chemotherapy.
- Case Study B : A clinical trial involving patients with non-small cell lung cancer demonstrated improved survival rates among those receiving the compound as an adjunct therapy.
Properties
IUPAC Name |
ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c1-4-23-16(20)17-13-14-11(8-24-25-14)18(15(13)19)10-6-5-9(21-2)7-12(10)22-3/h5-8H,4H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCAPQWQGFPEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C2C(=CSS2)N(C1=O)C3=C(C=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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